Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene-based analogs have been recognized as potential biologically active compounds and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized via heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at one position . The molecular formula is C15H17NO2S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 275.37 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antimicrobial Activity
- A study synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity, highlighting the potential of these compounds in antimicrobial applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Synthetic Chemistry
- Research focused on the synthesis of poly substituted 3-aminothiophenes, exploring the chemistry of thiophenes with active functional groups. This includes the synthesis of derivatives like ethyl 3-acetamido-4-cyano-5-(methylthio)thiophene-2-carboxylate, showcasing the compound's versatility in synthetic chemistry (Chavan, Toche, Patil, Aware, & Patil, 2016).
Dyeing Polyester Fibres
- Thiophene derivatives, including ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been used to create monoazo disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with good fastness properties (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Antiproliferative Activity
- Novel thiophene derivatives have been synthesized and tested for their antiproliferative activity, particularly against breast and colon cancer cell lines. This underscores the potential of these compounds in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Synthetic Utility in Medicinal Chemistry
- The synthesis of bifunctional thiophene derivatives and their antimicrobial evaluation have been studied, showing promising antimicrobial activities and highlighting their utility in medicinal chemistry (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Fluorescent Probes
- Thiophene-based conjugated polymers have been synthesized for use as fluorescent probes in the detection of metal ions and amino acids in aqueous solutions, demonstrating their potential in analytical chemistry (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).
Mechanism of Action
While the specific mechanism of action for “Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” is not mentioned in the search results, thiophene derivatives are known to exhibit a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
Thiophene and its substituted derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)10(3)7-11/h5-8H,4,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHUUITIBDJMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352479 |
Source
|
Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307511-65-5 |
Source
|
Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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